

# Green chemistry metrics for the synthesis of "2-Pentanol, 5-iodo-"

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## Compound of Interest

Compound Name: 2-Pentanol, 5-iodo-

Cat. No.: B3058609

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## A Comparative Guide to the Green Synthesis of 5-Iodo-2-Pentanol

For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of synthetic routes to 5-iodo-2-pentanol, evaluated through the lens of green chemistry principles. This guide provides a side-by-side comparison of two potential synthetic pathways, complete with experimental protocols, quantitative green metrics, and visualizations to aid in the selection of a more sustainable chemical process.

The production of haloalcohols, such as 5-iodo-2-pentanol, is a critical step in the synthesis of numerous pharmaceutical intermediates and fine chemicals. As the chemical industry increasingly embraces sustainable practices, the evaluation of synthetic routes based on green chemistry metrics has become paramount. This guide compares two plausible methods for the synthesis of 5-iodo-2-pentanol from 1,4-pentanediol: a classical approach using diphosphorus tetraiodide ( $P_2I_4$ ) and a modern alternative employing a cerium(III) chloride and sodium iodide ( $CeCl_3 \cdot 7H_2O/NaI$ ) system.

## At a Glance: Comparison of Green Chemistry Metrics

The following table summarizes the key green chemistry metrics for the two proposed synthetic routes to 5-iodo-2-pentanol. These values are calculated based on the detailed experimental

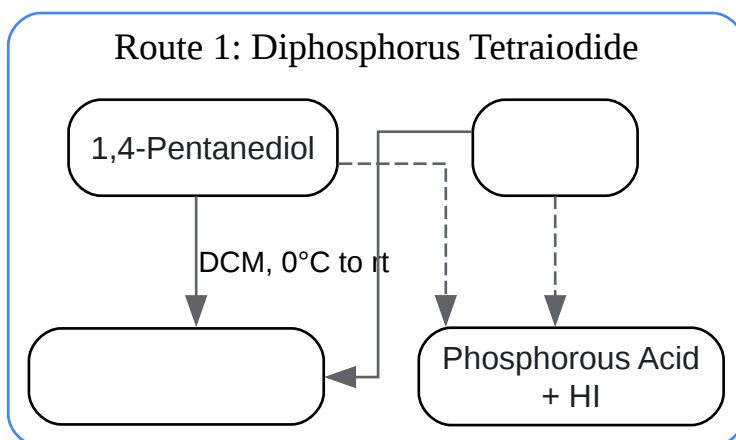
protocols provided in the subsequent sections and offer a quantitative comparison of the environmental impact of each method.

Green Metric	Route 1: Diphosphorus Tetraiodide (P <sub>2</sub> I <sub>4</sub> )	Route 2: Cerium(III) Chloride/Sodium Iodide (CeCl <sub>3</sub> ·7H <sub>2</sub> O/NaI)
Atom Economy	~46.3%	~60.7%
Environmental (E)-Factor	High (estimated >10)	Moderate (estimated 5-10)
Process Mass Intensity (PMI)	High (estimated >11)	Moderate (estimated 6-11)
Solvent	Dichloromethane (DCM)	Acetonitrile
Catalyst	None (Stoichiometric Reagent)	Cerium(III) Chloride (Catalytic)
Reagent Toxicity	High (P <sub>2</sub> I <sub>4</sub> is toxic and reacts violently with water)	Moderate (CeCl <sub>3</sub> is a water-tolerant Lewis acid)

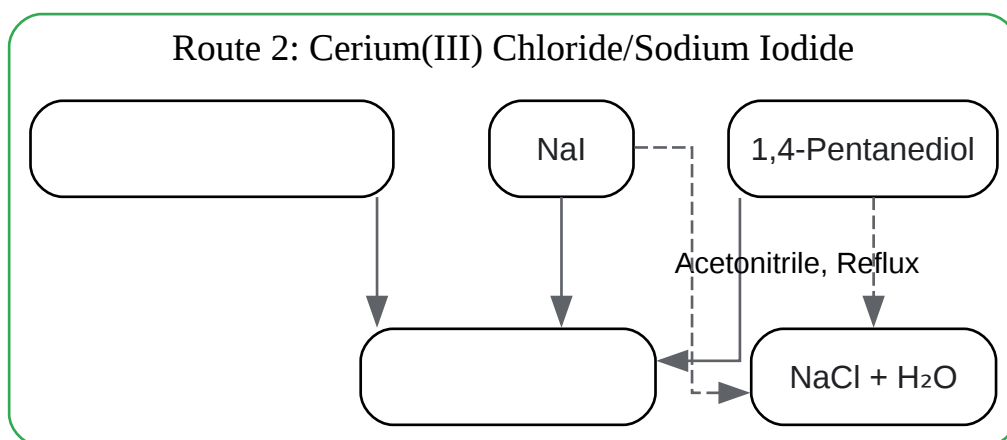
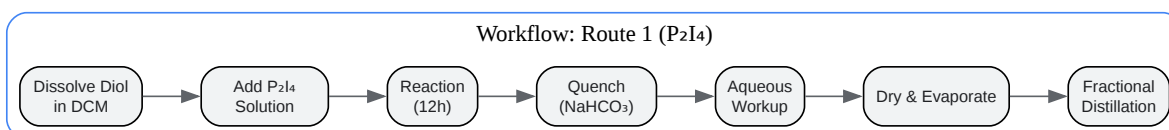
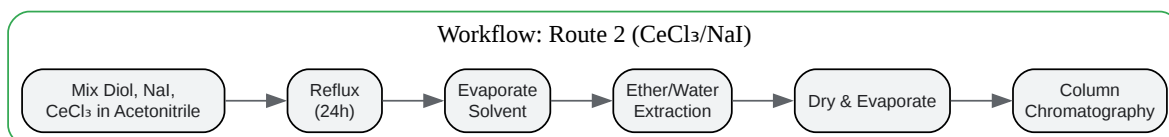
## Visualizing the Synthetic Pathways

The following diagrams illustrate the chemical transformations for each synthetic route.

## Route 1: Diphosphorus Tetraiodide



## Route 2: Cerium(III) Chloride/Sodium Iodide

Workflow: Route 1 (P<sub>2</sub>I<sub>4</sub>)Workflow: Route 2 (CeCl<sub>3</sub>/NaI)

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